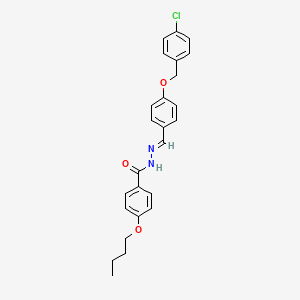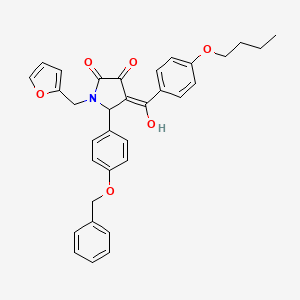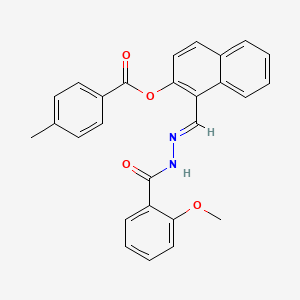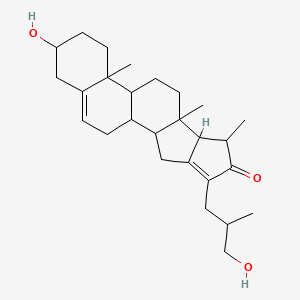
1-Phenoxypropan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenoxypropan-2-yl acetate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.2271 . It is also known by other names such as phenoxyisopropanyl acetate and 2-phenoxy-1-methylethyl acetate . This compound is characterized by its clear, colorless appearance and is commonly used in various industrial and scientific applications.
Métodos De Preparación
1-Phenoxypropan-2-yl acetate can be synthesized through several methods. One common synthetic route involves the reaction of phenol with propylene oxide, followed by acetylation. The reaction conditions typically include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Phenoxypropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenoxyacetic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to phenoxypropanol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as amines or alcohols.
Aplicaciones Científicas De Investigación
1-Phenoxypropan-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: This compound is employed as a solvent and a plasticizer in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Phenoxypropan-2-yl acetate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition. The acetate group can undergo hydrolysis, releasing acetic acid and phenoxypropanol, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
1-Phenoxypropan-2-yl acetate can be compared with other similar compounds such as:
1-Phenoxypropan-2-ol: This compound is structurally similar but lacks the acetate group. It is used as a solvent and an intermediate in organic synthesis.
Phenoxyacetic acid: This compound has a carboxylic acid group instead of the acetate group and is used in the synthesis of herbicides and plant growth regulators.
2-Phenoxyethanol: This compound has a shorter carbon chain and is commonly used as a preservative in cosmetics and pharmaceuticals.
This compound stands out due to its unique combination of properties, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
5413-56-9 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-phenoxypropan-2-yl acetate |
InChI |
InChI=1S/C11H14O3/c1-9(14-10(2)12)8-13-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
Clave InChI |
QWWTXMUURQLKOT-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=CC=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide](/img/structure/B12008729.png)
![4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide](/img/structure/B12008736.png)




![10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]-](/img/structure/B12008770.png)


![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008789.png)


![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008810.png)
